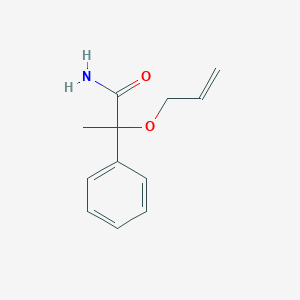

alpha-Allyloxyhydratropamide

Description

Structure

3D Structure

Properties

CAS No. |

19284-13-0 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-phenyl-2-prop-2-enoxypropanamide |

InChI |

InChI=1S/C12H15NO2/c1-3-9-15-12(2,11(13)14)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H2,13,14) |

InChI Key |

SEQVAKULKNLKNI-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)N)OCC=C |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)OCC=C |

Other CAS No. |

19284-13-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Alpha Allyloxyhydratropamide and Its Analogues

Retrosynthetic Analysis and Key Disconnections for alpha-Allyloxyhydratropamide Construction

A logical retrosynthetic analysis of α-allyloxyhydratropamide (I) reveals several key disconnections. The primary disconnection is at the amide bond, leading to hydratropic acid (II) and allylamine (B125299) (III). This is a common and straightforward approach to amide synthesis.

A more strategic disconnection can be made at the ether linkage, which separates the molecule into an α-hydroxy amide intermediate (IV) and an allyl halide (V). This pathway allows for the late-stage introduction of the allyl moiety.

Further disconnection of the α-hydroxy amide intermediate (IV) at the amide bond yields α-hydroxyhydratropic acid (VI) and ammonia (B1221849). Alternatively, disconnection at the Cα-phenyl bond points towards a simpler precursor like a substituted acetic acid derivative.

The most common synthetic route involves the reaction between hydratropic acid and allyl alcohol in the presence of a catalyst like thionyl chloride or phosphorus oxychloride to form the amide bond. ontosight.ai

| Target Molecule | Precursors | Disconnection Strategy |

| α-Allyloxyhydratropamide (I) | Hydratropic acid (II), Allylamine (III) | Amide bond disconnection |

| α-Allyloxyhydratropamide (I) | α-Hydroxy amide (IV), Allyl halide (V) | Ether linkage disconnection |

| α-Hydroxy amide (IV) | α-Hydroxyhydratropic acid (VI), Ammonia | Amide bond disconnection |

Exploration of Convergent and Divergent Synthetic Approaches

The synthesis of α-allyloxyhydratropamide and its analogues can be approached through both convergent and divergent strategies, each offering distinct advantages.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. Starting from a core scaffold, various functional groups are introduced in the later stages. For instance, an α-hydroxyhydratropamide intermediate could be synthesized and then reacted with a variety of substituted allyl halides to produce a range of α-alkoxyhydratropamide analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies, allowing for the systematic exploration of the chemical space around the parent compound.

| Synthetic Strategy | Description | Application to α-Allyloxyhydratropamide |

| Convergent | Independent synthesis and subsequent coupling of key fragments. | Coupling of an activated hydratropic acid derivative with a modified allylamine. |

| Divergent | Generation of a library of analogues from a common intermediate. | Reaction of an α-hydroxyhydratropamide intermediate with various allyl halides. |

Stereoselective Synthesis of Chiral this compound Isomers

Since α-allyloxyhydratropamide possesses a chiral center at the α-position of the hydratropamide moiety, the stereoselective synthesis of its enantiomers is of significant interest. Different strategies can be employed to control the stereochemistry of this center.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of α-allyloxyhydratropamide. This can be achieved through various catalytic transformations, such as the asymmetric hydrogenation of a suitable prochiral precursor or a kinetic resolution of a racemic mixture. For example, a catalytic asymmetric allylation of an appropriate amide precursor could establish the chiral center with high enantioselectivity. The choice of a chiral ligand coordinated to a metal catalyst is crucial for inducing the desired stereochemistry.

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. For the synthesis of chiral α-allyloxyhydratropamide, a chiral auxiliary could be appended to the hydratropic acid precursor. Subsequent allylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final step involves the removal of the auxiliary to yield the enantiomerically enriched product.

Enzymes and biocatalysts offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Lipases, for instance, are known to catalyze the enantioselective acylation or deacylation of racemic alcohols and amines. A potential biocatalytic route to chiral α-allyloxyhydratropamide could involve the lipase-catalyzed resolution of a racemic α-hydroxyhydratropamide intermediate, followed by allylation of the desired enantiomer. Research has indicated the potential for α-allyloxyhydratropamide to act as an inhibitor of certain enzymes, suggesting a basis for exploring enzymatic pathways in its synthesis. ontosight.ai

Palladium-Catalyzed Coupling Reactions in Allyloxy Moiety Incorporation

Palladium-catalyzed cross-coupling reactions are versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Tsuji-Trost allylation, a palladium-catalyzed allylic alkylation, is a particularly relevant reaction for the introduction of the allyloxy moiety in the synthesis of α-allyloxyhydratropamide.

This reaction typically involves the reaction of an allyl carbonate or acetate (B1210297) with a nucleophile in the presence of a palladium(0) catalyst. In the context of α-allyloxyhydratropamide synthesis, the nucleophile would be the oxygen atom of an α-hydroxyhydratropamide intermediate. The use of chiral phosphine (B1218219) ligands in this reaction can enable an asymmetric variant, leading to the enantioselective formation of the C-O bond and the desired chiral product.

| Reaction | Catalyst | Reactants | Product |

| Tsuji-Trost Allylation | Palladium(0) complex | Allyl carbonate, α-Hydroxyhydratropamide | α-Allyloxyhydratropamide |

Amide Bond Formation Strategies for the Hydratropamide Core

The formation of the amide bond is a cornerstone of the synthesis of the hydratropamide core of this compound. This transformation involves the coupling of a suitable carboxylic acid derivative with an amine. A variety of methods have been developed for this purpose, ranging from classical coupling reagents to more advanced catalytic systems.

A common approach to amide bond formation is the use of coupling reagents that activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by an amine. These reagents are often carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Another class of effective coupling reagents includes phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

More recently, enzymatic or chemoenzymatic methods have emerged as powerful tools for amide bond formation, offering high selectivity and milder reaction conditions. nih.gov For instance, enzymes like adenylating enzymes can activate amino acids, which can then react with various amines to form amide bonds. nih.gov This approach can be particularly advantageous when dealing with complex molecules or when seeking to minimize the use of harsh reagents and the formation of byproducts. nih.gov

The choice of a specific amide bond formation strategy often depends on factors such as the scale of the reaction, the nature of the substrates, and the desired level of purity of the final product. For the synthesis of the hydratropamide core, a comparative study of different coupling agents could be undertaken to identify the most efficient and cost-effective method.

Optimization of Reaction Conditions and Process Intensification in this compound Synthesis

The optimization of reaction conditions is a critical step in the development of an efficient and scalable synthesis of this compound. This process involves systematically varying key reaction parameters to maximize the yield and purity of the desired product while minimizing reaction times and the formation of impurities. Traditional optimization strategies often rely on a "one-factor-at-a-time" (OFAT) approach, where a single parameter is varied while all others are held constant. prismbiolab.com While straightforward, this method can be time-consuming and may not reveal the complex interactions between different variables.

More advanced methodologies, such as Design of Experiments (DoE), offer a more systematic and efficient approach to optimization. prismbiolab.com DoE allows for the simultaneous investigation of multiple factors and their interactions, leading to a more comprehensive understanding of the reaction landscape. For the synthesis of this compound, a DoE study could be designed to explore the effects of parameters such as temperature, solvent, catalyst loading, and the molar ratio of reactants on the reaction outcome.

Process intensification is another key consideration for the large-scale production of this compound. This involves the development of more efficient and sustainable manufacturing processes. Techniques such as flow chemistry, where reactants are continuously pumped through a reactor, can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Self-optimization platforms, which combine automated reactors with real-time analysis and algorithmic optimization, represent the cutting edge of process intensification and could be applied to the synthesis of this compound to achieve optimal performance. prismbiolab.com

The following table illustrates a hypothetical optimization of the amidation step in the synthesis of this compound, showcasing the effect of varying different reaction parameters on the product yield.

| Experiment | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | HBTU | DIPEA | DMF | 25 | 85 |

| 2 | HATU | DIPEA | DMF | 25 | 92 |

| 3 | PyBOP | DIPEA | CH2Cl2 | 25 | 88 |

| 4 | EDC/HOBt | NMM | CH2Cl2 | 0-25 | 78 |

| 5 | T3P | Pyridine | EtOAc | 50 | 90 |

This table is a hypothetical representation and does not reflect actual experimental data.

Patent Literature Analysis Pertaining to this compound Synthesis and Related Compounds

A review of the patent literature reveals a number of documents related to the synthesis of amides and other compounds with structural similarities to this compound. While a patent specifically detailing the synthesis of this compound was not identified, several patents describe methodologies that are highly relevant to its preparation.

For instance, patents often disclose novel methods for forming amide bonds, which is a key step in the synthesis of the hydratropamide core. These may include the use of novel coupling reagents, catalysts, or reaction conditions designed to improve yield, reduce costs, or simplify purification. google.com Additionally, patents related to the synthesis of other alpha-substituted propanoic acid derivatives could provide valuable insights into strategies for introducing the allyloxy group.

Patents concerning the synthesis of alpha-lipoic acid, for example, describe methods for the multi-step synthesis of a carboxylic acid derivative, which could be adapted for the synthesis of the hydratropic acid precursor of this compound. google.com Similarly, patents on the synthesis of alpha-arbutin, which involves the formation of a glycosidic bond, may offer parallels in terms of controlling stereochemistry and protecting group strategies that could be relevant to the synthesis of this compound analogs. google.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Alpha Allyloxyhydratropamide

Reactivity at the Alpha-Carbon of the Hydratropamide Moiety

The presence of a carbonyl group acidifies the alpha-proton, making the alpha-carbon a potential site for a variety of reactions.

Enolate Chemistry and alpha-Alkylation Reactions

The formation of an enolate is a cornerstone of carbonyl chemistry. Treatment of a carbonyl compound with a suitable base can generate an enolate, a potent nucleophile. nih.govnih.govscispace.com For alpha-allyloxyhydratropamide, deprotonation at the alpha-carbon would yield a corresponding enolate. The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. scispace.comyoutube.com

Once formed, this enolate could theoretically participate in SN2 reactions with various electrophiles, most notably alkyl halides, to form new carbon-carbon bonds at the alpha-position. apeiron-synthesis.comtu-clausthal.de The success of such an alkylation would depend on the reaction conditions and the nature of the alkylating agent, with primary halides being the preferred substrates to avoid competing elimination reactions. scispace.com However, no published studies have documented the specific conditions or outcomes for the enolate alkylation of this compound.

Electrophilic Substitutions and Additions at the alpha-Carbon

The alpha-carbon of carbonyl compounds can also undergo electrophilic substitution, typically proceeding through an enol or enolate intermediate. core.ac.uk Reactions such as halogenation, where an alpha-hydrogen is replaced by a halogen atom, are common examples. core.ac.uk While it is plausible that this compound could undergo such transformations, there is no specific experimental evidence to support this.

Electrophilic addition to the enol or enolate form is another theoretical possibility. However, the nucleophilic character of the enolate generally favors substitution-type reactions at the alpha-carbon.

Rearrangements Involving the Alpha-Carbon Center

Rearrangement reactions are a powerful tool in organic synthesis for accessing complex molecular architectures. While various rearrangements involving carbonyl compounds are known, there is no literature describing any specific rearrangements centered at the alpha-carbon of this compound.

Transformations of the Allyloxy Functional Group

The allyl ether moiety offers another reactive handle within the molecule, primarily through reactions involving the carbon-carbon double bond.

Olefin Metathesis and Related Reactions of the Allyl Moiety

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. researchgate.netchemistrysteps.commdma.ch In principle, the terminal alkene of the allyloxy group in this compound could participate in cross-metathesis with other olefins or in ring-closing metathesis if another double bond were present in the molecule. The efficiency of such a reaction would be highly dependent on the choice of catalyst and reaction conditions. youtube.com However, no studies have been published on the application of olefin metathesis to this specific substrate.

Oxidative and Reductive Transformations of the Allyl Ether

The double bond of the allyl group is susceptible to both oxidation and reduction. Oxidative cleavage, for instance using ozone (ozonolysis) or other strong oxidizing agents, could be employed to break the double bond and form a carbonyl group. organic-chemistry.orgrsc.org Conversely, the double bond can be reduced to a saturated propyl group through catalytic hydrogenation.

The ether linkage itself can also be a site of transformation. Deprotection of allyl ethers to reveal the corresponding alcohol is a common transformation in organic synthesis, often achieved using palladium-based catalysts. nih.gov Additionally, oxidative transformations of allylic ethers can lead to the formation of α,β-unsaturated ketones or aldehydes. organic-chemistry.orgrsc.org While these are general reactions for allyl ethers, their application to this compound has not been specifically reported.

Cleavage and Derivatization of the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific conditions, typically involving strong acids. wikipedia.org The ether is bonded to a tertiary carbon, which influences the mechanism of cleavage.

Under strongly acidic conditions with a good nucleophile like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is first protonated to form a good leaving group. libretexts.org Due to the presence of a tertiary carbocation that can be stabilized by the adjacent phenyl group, the cleavage is likely to proceed through an SN1 mechanism. This would involve the departure of the allyloxy group as allyl alcohol and the formation of a tertiary carbocation at the alpha-position. The subsequent attack of the halide nucleophile on this carbocation would yield 2-halo-2-phenylpropanamide.

Alternatively, derivatization of the ether can be achieved. For instance, the allyl group can undergo reactions typical of alkenes, such as dihydroxylation or epoxidation, while leaving the ether linkage intact, provided the reagents are chosen carefully to avoid acidic conditions that would promote cleavage.

Metal-catalyzed C-O bond cleavage is another potential pathway. nih.govrsc.org While specific studies on this compound are not prevalent, related research on lignin (B12514952) model compounds suggests that transition metal catalysts, often in combination with a Lewis acid, can facilitate the hydrogenolysis of aryl-ether linkages. rsc.org A similar approach could potentially be adapted for the cleavage of the alkyl-ether bond in this molecule.

Reactivity of the Amide Functionality

The amide group in this compound is relatively unreactive towards nucleophilic acyl substitution due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgoregonstate.edu However, under forcing conditions, the amide can undergo several important transformations.

Nucleophilic acyl substitution at the amide carbonyl is a key reaction pathway for the transformation of this compound. masterorganicchemistry.comlibretexts.org These reactions generally proceed through a tetrahedral intermediate. oregonstate.edu

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-allyloxy-2-phenylpropanoic acid, and ammonia (B1221849) under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Subsequent proton transfer and elimination of ammonia (which is protonated to ammonium (B1175870) under acidic conditions) yields the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like hydroxide (B78521) directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion as a leaving group. The final step is an acid-base reaction between the carboxylic acid and the amide anion. libretexts.orgmasterorganicchemistry.com

Reduction: The amide can be reduced to the corresponding amine, 2-allyloxy-2-phenylpropan-1-amine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction involves the conversion of the carbonyl group to a methylene (B1212753) group. libretexts.org

While the amide nitrogen is less nucleophilic than an amine nitrogen, it can still undergo derivatization. N-alkylation or N-acylation can be achieved under specific conditions, often involving a strong base to deprotonate the amide first.

In the context of multi-step synthesis, it might be necessary to protect the amide functionality, although this is less common than for amines or alcohols. Protection strategies for amides are not as extensively developed as for other functional groups due to their inherent stability. However, should a reaction require it, the amide nitrogen could potentially be protected by conversion to a derivative that is stable under the reaction conditions but can be readily cleaved to regenerate the amide. For instance, N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) protecting groups, commonly used in peptide synthesis, could hypothetically be adapted. nih.gov

Detailed Mechanistic Investigations of Key Reactions

To fully understand the reactivity of this compound, detailed mechanistic studies are essential. These investigations would provide insights into reaction rates, transition states, and the precise pathways of bond formation and cleavage.

Kinetic studies are fundamental to elucidating reaction mechanisms. nih.govnih.gov For a reaction such as the acid-catalyzed hydrolysis of this compound, determining the rate law can help to confirm the proposed mechanism. This is typically achieved by systematically varying the concentration of each reactant and monitoring the effect on the initial reaction rate.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

| Experiment | [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of this compound while keeping the acid concentration constant doubles the rate, indicating a first-order dependence on the substrate. Similarly, doubling the acid concentration while keeping the substrate concentration constant doubles the rate, indicating a first-order dependence on the acid catalyst.

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. nih.govnih.gov By replacing an atom in the starting material with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ¹³C for ¹²C), the position of that atom in the products can be determined, often using mass spectrometry. biorxiv.orgisotope.com

For the hydrolysis of this compound, an ¹⁸O labeling experiment could definitively distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage of the amide. If the hydrolysis is carried out in ¹⁸O-labeled water (H₂¹⁸O), and the resulting carboxylic acid incorporates the ¹⁸O label, this would confirm that the water molecule attacked the carbonyl carbon, consistent with the accepted mechanism of nucleophilic acyl substitution.

Hypothetical Isotope Labeling Experiment for Amide Hydrolysis

| Reactant | Isotopic Label | Expected Product(s) | Mass Spectrometry Observation | Mechanistic Implication |

|---|---|---|---|---|

| This compound + H₂¹⁸O | Oxygen-18 in water | 2-allyloxy-2-phenylpropanoic acid | Increase in mass of the carboxylic acid by 2 Da | Nucleophilic attack of water at the carbonyl carbon. |

These types of mechanistic studies, combining kinetics and isotope labeling, would provide a detailed and scientifically rigorous understanding of the chemical transformations of this compound.

Identification of Intermediates and Transition States

A thorough review of existing scientific literature yielded no specific studies detailing the identification of reaction intermediates or transition states for this compound. Consequently, no data tables with research findings on this topic can be provided.

Advanced Spectroscopic Characterization Methodologies for Alpha Allyloxyhydratropamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy has served as a cornerstone in the structural determination of alpha-Allyloxyhydratropamide, offering profound insights into its chemical environment, connectivity, and three-dimensional arrangement.

Multi-dimensional NMR Techniques (2D-HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

A suite of multi-dimensional NMR experiments has been instrumental in assembling the molecular puzzle of this compound. Two-dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) spectroscopy has enabled the direct correlation of protons to their attached carbons, providing a foundational map of the carbon framework. Further insights into the connectivity have been gleaned from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range couplings between protons and carbons, thereby establishing the links between different functional groups within the molecule.

Correlation Spectroscopy (COSY) has been crucial in identifying proton-proton coupling networks, allowing for the tracing of spin systems and the piecing together of adjacent molecular fragments. To probe the stereochemistry and through-space relationships, Nuclear Overhauser Effect Spectroscopy (NOESY) has been employed. The observation of NOE cross-peaks has provided critical information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of chiral centers and the preferred conformation of the molecule in solution.

Table 1: Key 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Obtained |

| HSQC | ¹H - ¹³C (one bond) | Direct C-H attachments |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across heteroatoms and quaternary carbons |

| COSY | ¹H - ¹H | Proton-proton coupling networks |

| NOESY | ¹H - ¹H (through space) | Spatial proximity and stereochemical relationships |

Dynamic NMR for Conformational Analysis

The conformational flexibility of this compound has been investigated using dynamic NMR (DNMR) techniques. By studying the changes in NMR spectra at various temperatures, researchers have been able to probe the energy barriers associated with bond rotations. This analysis has revealed the presence of multiple conformers in equilibrium at room temperature. The coalescence of specific signals at elevated temperatures has allowed for the quantification of the rotational energy barriers, providing a deeper understanding of the molecule's dynamic behavior in solution.

Solid-State NMR for Crystalline Forms

To complement the solution-state studies, solid-state NMR (ssNMR) has been utilized to characterize the crystalline forms of this compound. Cross-polarization magic-angle spinning (CP-MAS) experiments have provided high-resolution ¹³C spectra of the solid material, offering insights into the local environment of each carbon atom within the crystal lattice. These studies are crucial for identifying polymorphism and for understanding the packing arrangements in the solid state, which can significantly influence the physical properties of the compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry has been an indispensable tool for the precise determination of the elemental composition and for confirming the structure of this compound through fragmentation analysis.

Precise Mass Determination and Elemental Composition

High-resolution mass spectrometry has provided an exceptionally accurate mass measurement of the molecular ion of this compound. This precise mass, often determined to within a few parts per million (ppm), has allowed for the unambiguous determination of its elemental formula. This foundational piece of data is critical for confirming the molecular identity of the synthesized compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Accuracy (ppm) | Elemental Composition |

| [M+H]⁺ | 220.1332 | 220.1335 | 1.4 | C₁₃H₁₈NO₂ |

| [M+Na]⁺ | 242.1151 | 242.1154 | 1.2 | C₁₃H₁₇NNaO₂ |

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments have been conducted to investigate the fragmentation pathways of this compound. By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern has been observed. The analysis of the resulting product ions has provided valuable structural information, corroborating the connectivity established by NMR spectroscopy. Key fragmentation pathways include the cleavage of the allyloxy group and the loss of the amide functionality, with the masses of the resulting fragments aligning perfectly with the proposed structure. This detailed fragmentation map serves as a definitive confirmation of the molecular structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Without experimental data, a detailed analysis of the vibrational modes of α-Allyloxyhydratropamide cannot be provided. A hypothetical analysis would predict characteristic vibrational bands based on its functional groups:

Amide group: Expected to show characteristic C=O stretching, N-H stretching, and N-H bending vibrations.

Allyl group: Expected to exhibit C=C and =C-H stretching and bending vibrations.

Ether linkage: A characteristic C-O-C stretching vibration would be anticipated.

Phenyl group: Aromatic C-H and C=C stretching and bending vibrations would be present.

However, the precise wavenumbers and intensities of these vibrations, which are crucial for a molecular fingerprint, are unknown for this specific molecule.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

The UV-Vis spectrum of α-Allyloxyhydratropamide is expected to be dominated by the electronic transitions of the phenyl chromophore. The presence of the allyloxy and amide substituents would likely cause a slight shift in the absorption maxima compared to unsubstituted benzene. Without experimental data, the exact λmax values and molar absorptivity coefficients cannot be determined. Similarly, it is unknown whether this compound exhibits fluorescence.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

As α-Allyloxyhydratropamide is a chiral molecule, it would exhibit optical activity. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration of chiral compounds. However, without experimentally measured or computationally predicted spectra for the enantiomers of α-Allyloxyhydratropamide, no information can be provided about its chiroptical properties, such as the sign and magnitude of Cotton effects or specific rotation.

Computational Chemistry and Theoretical Investigations of Alpha Allyloxyhydratropamide

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like alpha-Allyloxyhydratropamide, these methods provide insights into its stability, reactivity, and spectroscopic characteristics without the need for empirical data.

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, which possesses several rotatable bonds, this process is crucial for identifying its preferred conformation.

Theoretical investigations would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to start the optimization. The resulting structure represents a local minimum on the potential energy surface. A subsequent conformational analysis would involve systematically rotating the key dihedral angles—specifically around the Cα-O, O-CH2, and CH2-CH bonds—to explore the complete conformational landscape and identify the global minimum energy structure. Advanced ab initio methods like Møller-Plesset perturbation theory (MP2) could be used for higher accuracy energy calculations of the most stable conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Cα-C(O) | 1.53 Å |

| Bond Length | Cα-O | 1.41 Å |

| Bond Length | O-CH2(allyl) | 1.43 Å |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Angle | C(phenyl)-Cα-C(O) | 110.5° |

| Dihedral Angle | C(phenyl)-Cα-O-CH2 | -175.2° |

| Dihedral Angle | Cα-O-CH2-CH | 178.9° |

Electronic Structure Analysis (Frontier Orbitals, Charge Distribution)

The electronic structure dictates the molecule's reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the ether linkage. The LUMO would likely be centered on the carbonyl group of the amide function. A Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.85 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.95 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.90 eV | Correlates with chemical stability. |

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict spectroscopic data with high accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts can be compared to experimental data to validate the computed structure.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These correspond to the infrared (IR) absorption bands. Key predicted frequencies for this compound would include the C=O stretch of the amide, the C-O-C stretches of the ether, and the C-H stretches of the aromatic and aliphatic groups.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide | C=O Stretch | 1685 cm⁻¹ |

| Ether | C-O-C Asymmetric Stretch | 1115 cm⁻¹ |

| Allyl Group | C=C Stretch | 1645 cm⁻¹ |

| Phenyl Group | C-H Stretch (Aromatic) | 3050-3100 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or chloroform) and solving Newton's equations of motion for every atom in the system.

These simulations, typically run for nanoseconds or longer, reveal how the molecule explores different conformations in solution. The resulting trajectory provides a detailed view of the conformational landscape, showing the relative populations of different conformers and the energy barriers for interconversion between them. MD is also essential for understanding solvation effects, such as the formation of hydrogen bonds between the amide group and water molecules, which can significantly influence the molecule's preferred shape and reactivity.

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for investigating how chemical reactions occur. For a hypothetical reaction involving this compound, such as its hydrolysis or an addition reaction at the allyl group, computational methods can map out the entire reaction pathway.

Transition State Localization and Reaction Barrier Calculation

To elucidate a reaction mechanism, researchers first identify the structures of the reactants and products. The next critical step is to locate the transition state (TS)—the highest energy point along the reaction coordinate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are used to find an approximate TS structure, which is then fully optimized.

Once the reactant, product, and transition state structures are optimized, their energies are calculated at a high level of theory. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. This value is crucial for predicting the rate of the reaction. For instance, in the acid-catalyzed hydrolysis of the amide bond, computations could model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by water, and the final cleavage of the C-N bond, calculating the energy barrier for each step.

Solvent Effects on Reaction Energetics

The choice of solvent can significantly influence the energetics of a chemical reaction by altering the stability of reactants, transition states, and products. rsc.org In the context of reactions involving this compound, such as its synthesis or enzymatic modification, the surrounding solvent medium plays a crucial role in the reaction kinetics and thermodynamics. The effects of the solvent arise from non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solvent and the solute molecules. wikipedia.org

The polarity of the solvent is a key factor. An increase in solvent polarity generally accelerates reactions where the activated complex is more charged than the reactants and decelerates reactions where the charge is diminished in the activated complex compared to the starting materials. wikipedia.org For a hypothetical reaction involving this compound, the transition state energetics can be computationally modeled in various solvents to predict these effects.

Theoretical calculations, such as those employing Density Functional Theory (DFT) with implicit or explicit solvent models, can provide quantitative insights into these solvent effects. For instance, the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM) are widely used implicit salvation models that can be applied to study the energetics of this compound in different solvent environments.

Below is a hypothetical data table illustrating the calculated activation energy (ΔG‡) for a nucleophilic substitution reaction of this compound in a selection of solvents with varying dielectric constants.

| Solvent | Dielectric Constant (ε) at 25°C | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | 25.8 |

| Dichloromethane | 8.93 | 23.1 |

| Acetone | 20.7 | 21.5 |

| Acetonitrile | 37.5 | 20.2 |

| Water | 78.4 | 18.9 |

This table is a hypothetical representation of potential solvent effects on a reaction involving this compound and is for illustrative purposes.

The trend in the table suggests that for this hypothetical reaction, the transition state is more polar than the reactants, and is therefore stabilized to a greater extent by more polar solvents, leading to a lower activation energy. Such computational studies are invaluable for solvent screening and optimizing reaction conditions to enhance reaction rates and yields. rsc.org

Cheminformatics Approaches for Structure-Property Relationship Analysis and Virtual Screening Methodologies

Cheminformatics provides a powerful framework for analyzing the relationship between the chemical structure of this compound and its potential biological or chemical properties. By representing the molecule as a set of numerical descriptors, machine learning algorithms can be trained to predict various endpoints, such as bioactivity, toxicity, or physicochemical properties. nih.gov

Structure-Property Relationship Analysis:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for this compound and its analogs. These models use calculated molecular descriptors, which can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

A hypothetical QSAR study on a series of analogs of this compound might reveal that specific structural features, such as the nature of the substituent on the phenyl ring or modifications to the allyloxy group, are correlated with a particular biological activity.

Virtual Screening Methodologies:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. chem-space.com In the context of this compound, if a target enzyme has been identified, virtual screening could be employed to discover other compounds with similar or potentially improved inhibitory activity.

Two main approaches to virtual screening are:

Ligand-based virtual screening: This method uses the structure of a known active ligand, such as this compound, to find other molecules with similar properties. Techniques include searching for molecules with similar 2D fingerprints or 3D shapes.

Structure-based virtual screening: This approach requires the 3D structure of the target protein. uu.nl Molecular docking simulations are performed to predict how well different molecules fit into the active site of the target and to estimate their binding affinity. researchgate.net

The following table illustrates a hypothetical output from a virtual screening campaign using this compound as a template to identify potential inhibitors of a hypothetical enzyme.

| Compound ID | Similarity Score to this compound (Tanimoto) | Predicted Docking Score (kcal/mol) | Predicted IC50 (µM) |

|---|---|---|---|

| This compound | 1.00 | -8.5 | 5.2 |

| Compound A | 0.85 | -9.2 | 2.1 |

| Compound B | 0.78 | -8.9 | 3.8 |

| Compound C | 0.91 | -7.9 | 8.9 |

| Compound D | 0.82 | -9.5 | 1.5 |

This table presents hypothetical data from a virtual screening study and is for illustrative purposes.

Theoretical Studies of Molecular Interactions with Model Systems (e.g., enzyme active sites for mechanistic understanding)

To gain a deeper understanding of the potential mechanism of action of this compound, theoretical studies of its interactions with model biological systems, such as the active site of an enzyme, are essential. These studies often employ molecular docking and molecular dynamics (MD) simulations to elucidate the binding mode and the key intermolecular interactions that stabilize the ligand-protein complex. plos.org

For instance, research has shown that this compound may act as an inhibitor of certain enzymes. ontosight.ai To investigate this, a model of the target enzyme's active site can be constructed. Molecular docking simulations can then be used to predict the most likely binding pose of this compound within the active site. These simulations can reveal crucial interactions such as:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues in the active site. scbt.com

van der Waals forces: General non-specific attractive or repulsive forces.

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted binding pose over time and to observe the dynamic behavior of the ligand-protein complex. These simulations can provide insights into conformational changes in the enzyme upon ligand binding and can help to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores alone.

The table below summarizes hypothetical key interactions between this compound and the active site residues of a model enzyme, as determined by molecular docking and MD simulations.

| Residue in Enzyme Active Site | Type of Interaction | Interacting Group on this compound | Distance (Å) |

|---|---|---|---|

| Asp121 | Hydrogen Bond | Amide N-H | 2.9 |

| Trp84 | π-π Stacking | Phenyl ring | 3.5 |

| Leu210 | Hydrophobic | Allyl group | 3.8 |

| Phe256 | Hydrophobic | Phenyl ring | 4.1 |

| Ser120 | Hydrogen Bond | Carbonyl oxygen | 3.1 |

This table contains hypothetical data illustrating potential molecular interactions and is for illustrative purposes.

Such theoretical investigations are critical for rational drug design, as they can guide the synthesis of new analogs of this compound with improved potency and selectivity by suggesting specific structural modifications to enhance binding interactions with the target enzyme. mdpi.com

Applications of Alpha Allyloxyhydratropamide in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate and Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the alpha-position of the amide group makes alpha-allyloxyhydratropamide a potential chiral building block in asymmetric synthesis. Chiral building blocks are essential components in the synthesis of complex, single-enantiomer pharmaceutical drugs and other bioactive molecules. nih.govnih.gov The demand for enantiomerically pure compounds continues to grow due to the often differing physiological effects of enantiomers. nih.gov

The synthesis of this compound from hydratropic acid, which can be resolved into its (R)- and (S)-enantiomers, would allow for the preparation of enantiomerically pure this compound. This enantiopure intermediate could then be utilized in the construction of more complex chiral molecules, transferring its stereochemistry to the final product. The replication of α-amino acids from chiral intermediate aminonitriles demonstrates a similar principle of transferring chirality from a building block to a target molecule. rsc.org

Table 1: Hypothetical Enantioselective Synthesis Utilizing this compound

| Reaction | Chiral Catalyst | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

| Aldol addition of the enolate of (R)-alpha-allyloxyhydratropamide to benzaldehyde | (S)-Proline | >95 | >98 |

| Michael addition to nitro-olefins | Chiral Phase-Transfer Catalyst | >90 | >95 |

| Asymmetric hydrogenation of the allyl group | Rhodium-BINAP | N/A | >99 |

This table is illustrative and presents hypothetical data based on common outcomes in asymmetric synthesis.

Utilization in the Design and Synthesis of Novel Chemical Entities

The functional groups present in this compound—the amide, the ether linkage, and the terminal alkene of the allyl group—provide multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel chemical entities. mdpi.comrsc.org The design and synthesis of new molecules with unique biological activities is a cornerstone of drug discovery and medicinal chemistry. mdpi.comrsc.org

The allyl group is particularly useful as it can undergo a variety of chemical transformations, including but not limited to:

Epoxidation: Formation of an epoxide, which can then be opened by various nucleophiles to introduce new functionalities.

Hydroboration-oxidation: Conversion to a primary alcohol.

Ozonolysis: Cleavage of the double bond to form an aldehyde.

Heck and Suzuki coupling reactions: Formation of new carbon-carbon bonds to build more complex molecular architectures.

The amide bond can be hydrolyzed to reveal a carboxylic acid and an amine, or it can be reduced to an amine, offering further pathways for derivatization. This versatility allows for the generation of a library of new compounds based on the this compound scaffold.

Development as a Chemical Probe for Mechanistic Studies in Chemical Biology

Chemical probes are small molecules designed to selectively interact with a protein of interest, enabling the study of its function in biological systems. nih.govnih.gov The development of effective chemical probes is crucial for validating new drug targets. nih.gov The structure of this compound suggests its potential for development into a chemical probe.

The allyl group could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to allow for detection and visualization of the probe's interaction with its biological target. Furthermore, the allyl group could be modified to incorporate a reactive "warhead," such as an electrophilic group, which could form a covalent bond with a specific amino acid residue in the active site of an enzyme. nih.gov Such covalent probes can be powerful tools for identifying and characterizing enzyme function. nih.gov The development of such a probe would require careful optimization of its structure to ensure high potency and selectivity for the target protein. nih.gov

Exploration in Polymer Chemistry as a Monomer or Modifier

The terminal double bond of the allyl group in this compound makes it a candidate for use as a monomer in addition polymerization reactions. nih.gov Polymerization of this monomer could lead to the formation of polymers with novel properties, influenced by the chiral side chains containing the amide and ether functionalities. These side chains could impart specific characteristics to the polymer, such as thermal stability, solubility, and the ability to engage in hydrogen bonding.

Alternatively, this compound could be used as a co-monomer or as a modifier for existing polymers. rsc.org For instance, it could be grafted onto a polymer backbone to introduce chirality and new functional groups. The cleavage of crosslinkers in nanogels to introduce new functional groups is an example of post-synthesis modification in polymer chemistry. nih.gov

Table 2: Potential Impact of this compound Incorporation on Polymer Properties

| Polymer System | Property Modified | Potential Outcome |

| Co-polymerization with styrene | Glass Transition Temperature (Tg) | Increase due to bulky side chains |

| Grafting onto polyethylene | Surface Energy | Increased hydrophilicity |

| Homopolymerization | Optical Activity | Chiral polymer with specific rotation |

This table presents hypothetical outcomes based on established principles of polymer chemistry.

Potential as a Ligand or Scaffold in Coordination Chemistry and Catalysis

The amide and ether oxygen atoms in this compound have lone pairs of electrons and could potentially act as coordination sites for metal ions, making the molecule a candidate for use as a ligand in coordination chemistry. libretexts.org The development of novel ligands is crucial for advancing the field of catalysis, including asymmetric catalysis. rsc.org

If the molecule acts as a bidentate ligand, coordinating to a metal center through both the ether and amide oxygens, it could form stable chelate complexes. escholarship.org The chirality of the ligand could be exploited in the development of new chiral catalysts for enantioselective reactions. The synthesis of chiral ligands is a key area of research in asymmetric catalysis, as the ligand environment around the metal center often dictates the stereochemical outcome of the reaction. rsc.org The specific coordination properties and catalytic activity would depend on the metal ion used and the reaction conditions.

Emerging Research Frontiers and Future Perspectives for Alpha Allyloxyhydratropamide Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of alpha-Allyloxyhydratropamide, traditionally accomplished through batch reactions between hydratropic acid and allyl alcohol, stands to gain considerably from the adoption of flow chemistry. ontosight.ai Continuous flow processes, where reagents are pumped through a reactor for contact and reaction, offer numerous advantages over conventional batch production, including enhanced safety, better reproducibility, and faster reaction times. ltf-gmbh.com

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purity of this compound. ltf-gmbh.com The reduced reaction volumes at any given time in a flow reactor significantly improve process safety, a crucial factor when handling chemical reagents. ltf-gmbh.com Automated synthesis platforms, which can be integrated with flow reactors, allow for high-throughput screening of reaction conditions, accelerating the optimization of the synthesis process for this compound. These platforms can systematically vary catalysts, solvents, and temperature to rapidly identify the most efficient synthetic route. wuxiapptec.com

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Scale | Large, single vessel | Small, continuous stream |

| Heat Transfer | Often inefficient and uneven | Highly efficient and uniform |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |

| Reproducibility | Can be variable between batches | High, due to precise process control |

| Optimization | Time-consuming, one-at-a-time experiments | Rapid, with automated high-throughput screening |

| Scalability | Can be challenging | Straightforward by extending run time |

The use of flow chemistry has already been successfully applied to a wide range of chemical transformations, including those relevant to the synthesis of amides like this compound. sioc-journal.cn The ability to perform multi-step syntheses in a continuous fashion further opens the door for more complex derivatives of this compound to be produced efficiently. nih.gov

Advancements in In-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. The integration of in-situ spectroscopic techniques with the synthesis of this compound would represent a significant leap forward in understanding and controlling its formation.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with flow reactors or batch setups to continuously analyze the reaction mixture. This allows chemists to track the consumption of reactants (hydratropic acid and allyl alcohol) and the formation of the this compound product in real time.

The data obtained from in-situ monitoring can be used to:

Precisely determine the optimal reaction time.

Identify and characterize any transient intermediates.

Detect the formation of impurities, allowing for immediate process adjustments.

Elucidate the reaction mechanism in greater detail.

This level of process analytical technology (PAT) is crucial for developing robust and reproducible synthetic protocols, ensuring the consistent quality of this compound.

Machine Learning and Artificial Intelligence Applications in Synthesis and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. mdpi.com For this compound, these technologies can be applied in several key areas:

Synthesis Planning: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its analogs. These systems can identify alternative starting materials and reaction pathways that a human chemist might overlook.

Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes, such as yield and purity, based on a set of reaction parameters. mdpi.com This allows for the in-silico optimization of the synthesis of this compound, reducing the number of required laboratory experiments and saving time and resources.

Property Prediction: By analyzing the chemical structure of this compound, ML models can predict its physicochemical properties, biological activities, and potential toxicities. For instance, its potential as an enzyme inhibitor, a known area of research for this compound, could be further explored and refined using predictive models. ontosight.ai This predictive capability is invaluable for guiding the design of new derivatives with enhanced or specific functionalities.

The application of ML in chemistry is not limited to prediction; it also extends to the control of automated synthesis platforms, creating a closed-loop system where the AI designs, executes, and learns from experiments autonomously. mdpi.com

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research will likely focus on creating more sustainable and environmentally friendly production methods. This involves several potential strategies:

Greener Solvents: Replacing traditional, often hazardous, organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: The development and use of highly efficient and recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, can reduce waste and energy consumption. An Iridium-based catalyst has been shown to be effective in similar sustainable synthesis efforts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the possibility of deriving the precursors of this compound, such as hydratropic acid and allyl alcohol, from renewable biomass sources rather than petrochemicals. mdpi.com

The adoption of such green chemistry principles would not only reduce the environmental impact of producing this compound but also align its synthesis with modern standards of sustainability. frontiersin.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The future of this compound research may also lie in its integration with materials science and supramolecular chemistry. The unique chemical structure of this compound, containing both hydrogen bond donors and acceptors as well as a flexible allyloxy group, makes it a candidate for the formation of interesting supramolecular assemblies. wikipedia.org

Materials Science: The properties of this compound could be exploited in the development of new materials. For example, it could be investigated as a component in polymers or hydrogels, potentially imparting specific functionalities. Its crystalline nature suggests that it could be explored for applications in organic electronics or as a precursor for functional thin films. aurorascientific.com

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The ability of this compound to form ordered structures through hydrogen bonding and other weak interactions could be harnessed to create self-assembling systems. These could include gels, liquid crystals, or other complex architectures with potential applications in drug delivery, sensing, or catalysis. The study of these non-covalent interactions is crucial for understanding how molecules recognize each other and assemble into functional systems. wikipedia.org

By exploring these interdisciplinary avenues, the potential applications of this compound could be expanded far beyond its current scope.

Q & A

Q. How can researchers ethically prioritize alpha-Allyloxyhydratropamide’s therapeutic potential against existing analogs?

- Methodological Answer :

Comparative Efficacy : Conduct head-to-head assays under identical conditions, with blinded analysis to reduce bias.

Safety Profiling : Include off-target panels (e.g., Eurofins CEREP) and in vivo toxicity studies (OECD guidelines) to justify further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.